5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone
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Overview
Description
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone is a heterocyclic organic compound that features a pyrimidinone core with a tetrahydropyranyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a tetrahydropyranyl group under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole: This compound features a triazole ring instead of a pyrimidinone ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound has a pyrazole ring in place of the pyrimidinone ring.
Uniqueness
5-(Tetrahydro-2H-pyran-2-yl)-4(1H)-pyrimidinone is unique due to its specific ring structure and the presence of both pyrimidinone and tetrahydropyranyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
153004-46-7 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(oxan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-7(5-10-6-11-9)8-3-1-2-4-13-8/h5-6,8H,1-4H2,(H,10,11,12) |
InChI Key |
MULKKJYTHBWMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=CN=CNC2=O |
Origin of Product |
United States |
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